molecular formula C20H30O3 B1231420 (17R,18S)-Epoxyeicosatetraenoic acid

(17R,18S)-Epoxyeicosatetraenoic acid

Cat. No.: B1231420
M. Wt: 318.4 g/mol
InChI Key: GPQVVJQEBXAKBJ-VDTDYMMTSA-N
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Description

(17R,18S)-Epoxyeicosatetraenoic acid is a complex organic compound that belongs to the family of eicosanoids. Eicosanoids are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. This particular compound is known for its role in various biological processes, including inflammation and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17R,18S)-Epoxyeicosatetraenoic acid typically involves the epoxidation of arachidonic acid. The process begins with the extraction of arachidonic acid from natural sources, followed by its chemical modification. The epoxidation reaction is usually carried out using peracids or other oxidizing agents under controlled conditions to ensure the formation of the desired epoxide .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of arachidonic acid, followed by its chemical transformation. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(17R,18S)-Epoxyeicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated eicosanoids, diols, and various substituted derivatives, each with unique biological activities .

Scientific Research Applications

Chemistry

In chemistry, (17R,18S)-Epoxyeicosatetraenoic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its role in cellular signaling and inflammation. It is used to investigate the pathways involved in these processes and to develop potential therapeutic agents .

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and anti-cancer properties. It is being studied as a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs and therapies .

Mechanism of Action

The mechanism of action of (17R,18S)-Epoxyeicosatetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammation and cellular signaling. The compound modulates the activity of these targets, leading to changes in cellular responses. Key pathways involved include the Ras/MAP kinase pathway and the regulation of ion transport in renal tubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific epoxide group, which confers unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-16-[(2R,3S)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m0/s1

InChI Key

GPQVVJQEBXAKBJ-VDTDYMMTSA-N

Isomeric SMILES

CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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